molecular formula C9H12N2O3S B3136446 Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate CAS No. 416871-41-5

Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate

Cat. No. B3136446
CAS RN: 416871-41-5
M. Wt: 228.27 g/mol
InChI Key: UJROXKWJTQWVNU-UHFFFAOYSA-N
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Description

“Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate” is a compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is CCOC(=O)c1sc(C)c(C(N)=O)c1N . The InChI string is InChI=1/C9H12N2O3S/c1-3-14-9(13)7-6(10)5(8(11)12)4(2)15-7/h3,10H2,1-2H3,(H2,11,12) .

Scientific Research Applications

Synthesis of Thieno[3,4-d]pyrimidines

Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate is used in the synthesis of thieno[3,4-d]pyrimidines. The reaction with 1,3-dicarbonyl compounds leads to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, with the corresponding ketone being eliminated during the reaction (Ryndina et al., 2002).

Application in Dyeing Polyester Fibres

This compound plays a role in the synthesis of novel heterocyclic disperse dyes with a thiophene moiety. These dyes, derived from the reaction of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with other compounds, are used for dyeing polyester fibers, offering various shades with good levelness and fastness properties (Iyun et al., 2015).

Fluorescence Property Study

Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate has been studied for its novel fluorescence properties. The compound's structure and fluorescence characteristics have been investigated, highlighting its potential in applications requiring fluorescent properties (Guo Pusheng, 2009).

Complexation with Metals for Textile Dyes

This compound is utilized in the synthesis of disperse dyes that are complexed with metals like copper, cobalt, and zinc. These complexes exhibit good dyeing performance on polyester and nylon fabrics, offering a range of shades with excellent fastness properties (Abolude et al., 2021).

Antimicrobial Properties

Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate is a key intermediate in the synthesis of various fused and polyfunctional substituted thiophenes, which have been shown to exhibit promising antimicrobial activities (Abu‐Hashem et al., 2011).

Tautomeric Structures and Solvatochromic Behavior

The tautomeric structures and solvatochromic behavior of bis-heterocyclic monoazo dyes based on the thiophene ring, derived from ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate, have been evaluated. This research contributes to the understanding of the dye's behavior in various solvents and its potential applications (Karcı et al., 2012).

Phase Transfer Catalysis in Synthesis

This compound is synthesized using phase transfer catalysis in Thorpe cyclization, highlighting an eco-friendly technique for producing 3-aminothiophene-2-carboxylates, which are important in various synthetic applications (Shah, 2011).

Novel Thiophene-Based Dyes and Cytotoxic Agents

It serves as a precursor in the synthesis of novel thiophene and benzothiophene derivatives, some of which exhibit anti-proliferative activity and potential as cytotoxic agents (Mohareb et al., 2016).

Future Directions

Thiophene derivatives, including “Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate”, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-14-9(13)7-6(10)5(8(11)12)4(2)15-7/h3,10H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJROXKWJTQWVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate
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